molecular formula C11H9N5 B14421187 2-Azido-3-methyl-5-phenylpyrazine CAS No. 83505-87-7

2-Azido-3-methyl-5-phenylpyrazine

Cat. No.: B14421187
CAS No.: 83505-87-7
M. Wt: 211.22 g/mol
InChI Key: WJPGASFCTWFWSO-UHFFFAOYSA-N
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Description

2-Azido-3-methyl-5-phenylpyrazine is a chemical compound belonging to the class of azides, characterized by the presence of an azido group (-N₃) attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-chloro-3-methyl-5-phenylpyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the safety and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-3-methyl-5-phenylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

    Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

Major Products:

    Reduction: 2-Amino-3-methyl-5-phenylpyrazine.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Azido-3-methyl-5-phenylpyrazine largely depends on its ability to undergo azide-alkyne cycloaddition reactions, forming triazoles. This reaction is catalyzed by copper(I) ions (CuAAC) and is widely used in click chemistry . The azido group acts as a reactive site, enabling the compound to form stable triazole rings, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

  • 2-Azido-3-methylpyrazine
  • 2-Azido-5-phenylpyrazine
  • 3-Azido-5-phenylpyrazine

Comparison: 2-Azido-3-methyl-5-phenylpyrazine is unique due to the presence of both a methyl and a phenyl group on the pyrazine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different electronic properties and steric effects, making it a valuable compound for specific synthetic applications .

Properties

CAS No.

83505-87-7

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

2-azido-3-methyl-5-phenylpyrazine

InChI

InChI=1S/C11H9N5/c1-8-11(15-16-12)13-7-10(14-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

WJPGASFCTWFWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1N=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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